molecular formula C20H21N3O2S B12246969 2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12246969
M. Wt: 367.5 g/mol
InChI Key: HPLZHYHWQURHNJ-UHFFFAOYSA-N
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Description

2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Naphthyridine: The final step involves coupling the methanesulfonylphenylpiperidine intermediate with a naphthyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The methanesulfonyl group enhances its binding affinity and specificity, leading to potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methylphenyl)piperidin-4-yl]-1,8-naphthyridine
  • 2-[1-(4-Chlorophenyl)piperidin-4-yl]-1,8-naphthyridine
  • 2-[1-(4-Fluorophenyl)piperidin-4-yl]-1,8-naphthyridine

Uniqueness

2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of the methanesulfonyl group, which enhances its solubility, reactivity, and potential pharmacological properties. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-[1-(4-methylsulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H21N3O2S/c1-26(24,25)18-7-5-17(6-8-18)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3

InChI Key

HPLZHYHWQURHNJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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